molecular formula C20H14N4O5 B5516343 3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate

3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate

Cat. No.: B5516343
M. Wt: 390.3 g/mol
InChI Key: HIUXJJIBCVGKFM-LPYMAVHISA-N
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Description

3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C20H14N4O5 and its molecular weight is 390.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.09641956 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

X-ray Crystallography and Structural Analysis

The compound 3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate shares structural similarities with heterocyclic compounds that have been studied using X-ray crystallography. For instance, the crystal structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, determined by powder diffraction, reveals a monoclinic crystal system with significant intramolecular and intermolecular contacts involving hydrogen, oxygen, and nitrogen atoms. This suggests potential applications in materials science for designing novel crystal structures with specific properties (Rybakov et al., 2001).

Supramolecular Chemistry

Multi-component crystals formed between 4-phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid, demonstrate the influence of chemical and structural factors on hydrogen bonding and proton transfer. These findings are pertinent to the design of co-crystals or organic salts with specific supramolecular architectures, offering insights into solid-state proton transfer mechanisms and the potential for creating sensitive materials for various applications (Seaton et al., 2013).

Molecular Interactions and Reactivity

The study of pyridinolysis reactions of S-4-nitrophenyl 4-substituted thiobenzoates in aqueous ethanol provides insights into the kinetics and mechanisms of reactions involving nitrobenzoate derivatives. Understanding the formation and breakdown of zwitterionic tetrahedral intermediates in these reactions can inform the development of synthetic methodologies and the design of reaction pathways for producing complex organic compounds (Castro et al., 2004).

Materials Science and Conductivity

The incorporation of nitrobenzoate derivatives into metal-organic frameworks (MOFs) with tetraphenylethylene units has led to the development of highly sensitive fluorescent sensors. These MOFs are capable of detecting Cr2O7^2- ions and nitroaromatic explosives, showcasing the utility of nitrobenzoate derivatives in fabricating materials with specific sensing capabilities (Wu et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems. Without specific information on its use, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should be taken when handling any chemical compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

[3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O5/c25-19(18-6-1-2-11-21-18)23-22-13-14-4-3-5-17(12-14)29-20(26)15-7-9-16(10-8-15)24(27)28/h1-13H,(H,23,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUXJJIBCVGKFM-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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